molecular formula C9H7Br3O2 B581569 Methyl 5-bromo-2-(dibromomethyl)benzoate CAS No. 1265286-99-4

Methyl 5-bromo-2-(dibromomethyl)benzoate

Cat. No.: B581569
CAS No.: 1265286-99-4
M. Wt: 386.865
InChI Key: ADBQOKFPSDJLQB-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(dibromomethyl)benzoate is an organic compound with the molecular formula C9H7Br3O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine atoms and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-(dibromomethyl)benzoate can be synthesized through the bromination of methyl 2-methylbenzoate. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent and dibenzoyl peroxide as a radical initiator in a solvent such as tetrachloromethane. The reaction is carried out under reflux conditions for about 15 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2-(dibromomethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form methyl 5-bromo-2-methylbenzoate using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

    Substitution: Methyl 5-amino-2-(dibromomethyl)benzoate or methyl 5-thio-2-(dibromomethyl)benzoate.

    Reduction: Methyl 5-bromo-2-methylbenzoate.

    Oxidation: Methyl 5-bromo-2-carboxybenzoate.

Scientific Research Applications

Organic Synthesis

Methyl 5-bromo-2-(dibromomethyl)benzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine atoms can participate in various substitution reactions, making it a versatile building block for developing new compounds .

Table 1: Common Reactions Involving this compound

Reaction TypeDescription
SubstitutionReacts with nucleophiles like amines and thiols
ReductionCan be reduced to less halogenated derivatives
OxidationThe ester group can be oxidized to carboxylic acids

Biological Research

The compound is utilized in biological studies, particularly in enzyme inhibition assays and protein-ligand interaction investigations. Its ability to form stable complexes with biological macromolecules allows researchers to explore its potential as a pharmacological agent .

Case Study: Enzyme Inhibition
In a study examining the inhibition of specific enzymes, this compound demonstrated significant activity against certain targets, indicating its potential as a lead compound for drug development .

Industrial Applications

In the industrial sector, this compound is employed in the manufacture of specialty chemicals and materials such as polymers and resins. Its unique properties facilitate the production of high-performance materials used in coatings and adhesives .

Table 2: Industrial Uses of this compound

Application AreaSpecific Use
Specialty ChemicalsProduction of polymers and resins
CoatingsUsed in formulations for protective coatings
AdhesivesActs as a reactive component in adhesive formulations

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-(dibromomethyl)benzoate involves its interaction with various molecular targets. The bromine atoms and the ester group play a crucial role in its reactivity. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of multiple bromine atoms enhances its reactivity and allows for selective transformations .

Comparison with Similar Compounds

  • Methyl 2-bromo-5-methoxybenzoate
  • Methyl 2-amino-5-bromobenzoate
  • Methyl 5-bromo-2-methylbenzoate

Comparison: Methyl 5-bromo-2-(dibromomethyl)benzoate is unique due to the presence of two bromine atoms on the benzene ring and a dibromomethyl group. This structural feature imparts distinct reactivity compared to similar compounds. For example, methyl 2-bromo-5-methoxybenzoate has a methoxy group instead of a dibromomethyl group, which affects its chemical behavior and applications.

Biological Activity

Methyl 5-bromo-2-(dibromomethyl)benzoate is a halogenated aromatic compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological mechanisms, potential applications, and relevant research findings.

  • Molecular Formula : C9_9H8_8Br3_3O2_2
  • Molecular Weight : 327.97 g/mol
  • CAS Number : 1265286-99-4

This compound features multiple bromine substituents, which enhance its reactivity and biological interactions.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes, particularly those involved in phosphorylation processes. For instance, it can bind to ATP-binding sites of kinases, preventing the phosphorylation of target proteins, which is crucial for many cellular signaling pathways.
  • Electrophilic Reactions : The presence of bromine atoms allows the compound to act as an electrophile in substitution reactions, facilitating interactions with nucleophiles such as amines and thiols.
  • Gene Expression Modulation : This compound can influence gene expression by acting as a transcriptional regulator, impacting genes involved in cell cycle regulation and apoptosis.

In Vitro Studies

In laboratory settings, this compound has demonstrated significant effects on various cell lines:

  • Cell Viability : Studies have shown that this compound can protect cells from apoptosis induced by toxic agents such as Aβ1-42 in SH-SY5Y cells. Compounds similar to this compound have been reported to increase cell viability significantly compared to control groups .
  • Signaling Pathways : It modulates pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation. Changes in these pathways can lead to altered cellular responses and metabolic activities.

Case Studies and Research Findings

Research has highlighted various applications of this compound:

  • Drug Development : The compound is being investigated as a potential lead in drug development due to its ability to inhibit specific biological targets involved in disease processes. For example, it has been explored for its inhibitory effects on the NLRP3 inflammasome, a critical component in inflammatory diseases .
  • Chemical Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, showcasing its utility in medicinal chemistry .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameEnzyme InhibitionCell Viability ImprovementMechanism of Action
This compoundYesSignificantKinase inhibition, gene modulation
Methyl 5-bromo-2-methylbenzoateModerateModerateElectrophilic substitution
Other brominated benzoatesVariableLowVaries by structure

Safety and Toxicology

While this compound shows promising biological activity, it is also considered hazardous. Exposure can lead to burns and other adverse effects on the respiratory system, eyes, and skin. Proper safety measures should be taken when handling this compound in laboratory settings.

Properties

IUPAC Name

methyl 5-bromo-2-(dibromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br3O2/c1-14-9(13)7-4-5(10)2-3-6(7)8(11)12/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBQOKFPSDJLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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